![molecular formula C15H16N2OS B2932501 1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-53-8](/img/structure/B2932501.png)
1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and reactivity are crucial for understanding how a compound behaves under different conditions. The compound “Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate” which might be related, is described as a yellow solid with a melting point of 210–211 °C .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical area of research, particularly for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The derivatives of this compound have shown promise in protecting neuronal cells from damage and death, which could be pivotal in slowing the progression of neurological disorders.
Anti-neuroinflammatory Agents
In addition to neuroprotection, the compound’s derivatives have been studied for their anti-neuroinflammatory properties . Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. By reducing inflammation, these compounds could offer therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Antiproliferative Activity in Cancer
Certain derivatives of the compound have shown potent antiproliferative activity in cancer cell lines, particularly in mantle cell lymphoma (MCL) . By inhibiting the proliferation of cancer cells, these compounds could serve as a basis for developing new anticancer medications.
BTK Inhibitors for B-cell Malignancies
The compound’s derivatives have been explored as reversible Bruton’s tyrosine kinase (BTK) inhibitors . BTK is a key component in the signaling pathways of B-cells, and its inhibition can be valuable in treating B-cell malignancies such as chronic lymphocytic leukemia and Waldenstrom’s macroglobulinemia.
Anti-fibrotic Activities
Research has indicated that pyrimidine derivatives, which include the compound , may possess anti-fibrotic activities . Fibrosis can lead to severe organ damage, and anti-fibrotic agents are crucial in treating diseases like pulmonary fibrosis and liver cirrhosis.
Synthetic Strategies in Medicinal Chemistry
The compound is also significant in the context of synthetic strategies in medicinal chemistry . Its synthesis and the methods to assemble its pyrazolopyridine system have been extensively studied, which is essential for the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-17-13-4-2-3-12(13)14(19)16-15(17)18/h5-8H,2-4,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIWCBKQMSHOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.